

5-Methoxypyrimidine molecular weight and formula

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Compound of Interest

Compound Name: **5-Methoxypyrimidine**

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An In-Depth Technical Guide to **5-Methoxypyrimidine** and Its Key Synthetic Intermediates

Introduction

5-Methoxypyrimidine stands as a foundational heterocyclic compound, serving as a critical structural motif in the landscape of organic synthesis. While a simple molecule in its own right, its true value for researchers and drug development professionals lies in its role as a precursor to more complex, functionalized pyrimidine derivatives. The introduction of a methoxy group to the pyrimidine ring significantly influences its electronic properties, guiding the regioselectivity of subsequent chemical transformations. This guide provides a comprehensive overview of the core molecular properties of **5-Methoxypyrimidine** and delves into the synthesis, reactivity, and application of its most pivotal chlorinated intermediates, which are the workhorses in the development of novel pharmaceutical and agrochemical agents.

Core Molecular Profile: **5-Methoxypyrimidine**

The fundamental characteristics of **5-Methoxypyrimidine** define its identity and behavior in chemical systems. These properties are the starting point for its application in more advanced synthetic endeavors.

Molecular Formula and Weight: The chemical formula for **5-Methoxypyrimidine** is C₅H₆N₂O.

[1] Its molecular weight is 110.11 g/mol .[1]

Structural Information:

- IUPAC Name: **5-methoxypyrimidine**[\[1\]](#)
- SMILES: COC1=CN=CN=C1[\[1\]](#)
- InChI Key: JIADELSANNMYFC-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key computed and experimental properties of **5-Methoxypyrimidine** is presented below.

Property	Value	Source
Molecular Formula	C ₅ H ₆ N ₂ O	PubChem [1]
Molecular Weight	110.11 g/mol	PubChem [1]
CAS Number	31458-33-0	PubChem [1]
Monoisotopic Mass	110.048012819 Da	PubChem [1]
Topological Polar Surface Area	35 Å ²	PubChem [1]
Heavy Atom Count	8	PubChem [1]

Key Synthetic Intermediates: Dichloro-5-methoxypyrimidines

In practical organic synthesis, the direct functionalization of **5-Methoxypyrimidine** can be challenging. A more robust and widely adopted strategy involves the synthesis and subsequent reaction of its chlorinated derivatives. The chlorine atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions to build molecular complexity. The two most common intermediates are **4,6-dichloro-5-methoxypyrimidine** and **2,4-dichloro-5-methoxypyrimidine**.

Compound	Molecular Formula	Molecular Weight	CAS Number
4,6-Dichloro-5-methoxypyrimidine	C ₅ H ₄ Cl ₂ N ₂ O	179.00 g/mol	5018-38-2[2][3]
2,4-Dichloro-5-methoxypyrimidine	C ₅ H ₄ Cl ₂ N ₂ O	179.00 g/mol	19646-07-2[4][5]

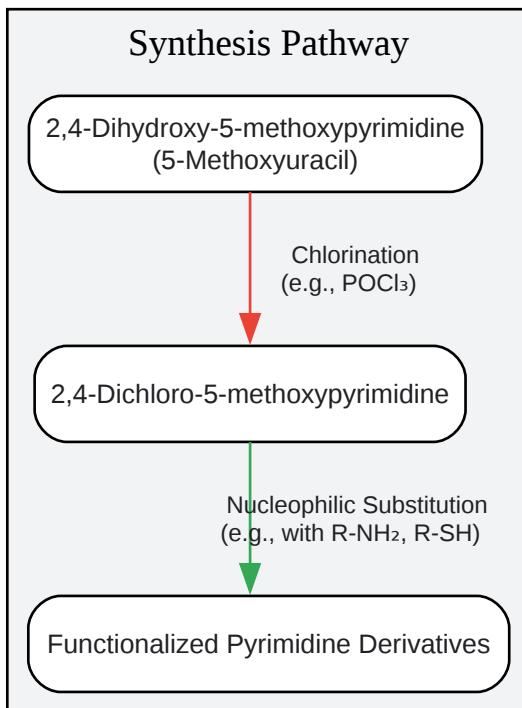
These chlorinated pyrimidines are crucial building blocks in the synthesis of a wide array of biologically active molecules, including antiviral agents, anticancer drugs, and herbicides.[3]

Synthesis and Mechanistic Considerations

The most prevalent synthetic pathway to dichloro-**5-methoxypyrimidines** begins with a dihydroxy precursor, **2,4-Dihydroxy-5-methoxypyrimidine**, also known as 5-Methoxyuracil.[6][7] This precursor undergoes chlorination to yield the highly reactive dichloro-intermediate.

Synthetic Workflow Diagram

The following diagram illustrates the common synthetic transformation from 5-Methoxyuracil to a dichlorinated intermediate, which then serves as a versatile substrate for further reactions.



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Caption: General synthesis route from 5-Methoxyuracil.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol describes a representative chlorination reaction. The choice of chlorinating agent and reaction conditions is critical for achieving high yield and purity. Phosphorus oxychloride (POCl_3) is a common and effective reagent for this transformation.[\[2\]](#)[\[4\]](#)

Causality: The mechanism involves the conversion of the hydroxyl groups of the pyrimidine ring into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions displaces these groups to form the dichlorinated product. The use of a tertiary amine like triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.[\[4\]](#)

Protocol:

- Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend **5-methoxypyrimidine**-4,6-diol (1 mole equivalent) and triethylamine (1.0-1.1 mole equivalents) in anhydrous toluene.[\[2\]](#)
- Heating: Heat the suspension to approximately 100-105°C.[\[2\]](#)
- Reagent Addition: Slowly add a solution of phosphorus oxychloride (POCl_3) (2.0-2.2 mole equivalents) in anhydrous toluene dropwise over 30-60 minutes.[\[2\]](#)[\[4\]](#) An exothermic reaction will be observed.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[\[2\]](#)
- Workup: Cool the mixture to room temperature. Carefully decant the toluene layer. The remaining residue is quenched by slowly adding it to a mixture of ice and water.[\[4\]](#)

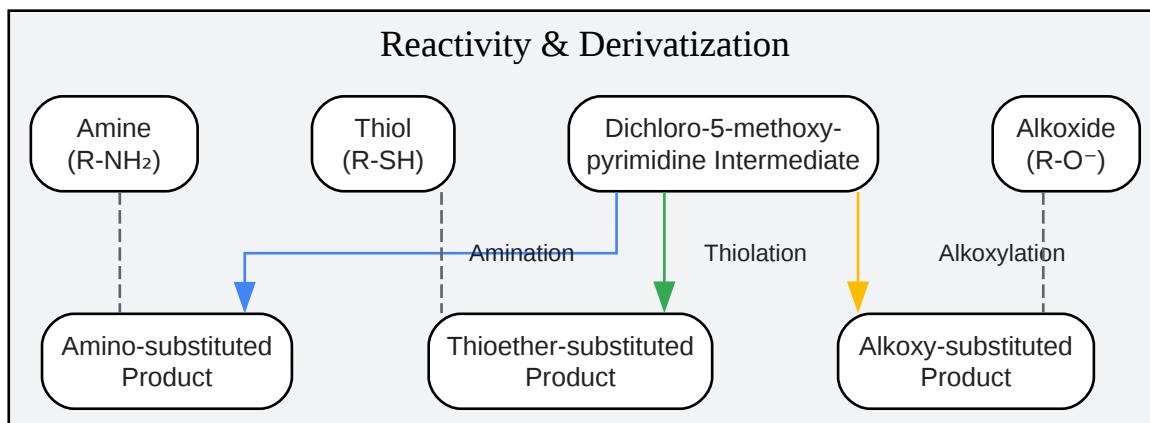
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ether.[2][4]
- Purification: Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[2] Further purification can be achieved by recrystallization or column chromatography.

Applications and Reactivity

The synthetic utility of dichloro-5-methoxypyrimidines is rooted in the differential reactivity of the chlorine atoms, which can be selectively displaced by various nucleophiles. This allows for the stepwise introduction of different functional groups.

- Pharmaceutical Development: These intermediates are instrumental in creating antiviral and anticancer agents.[3] The pyrimidine core is a well-known pharmacophore present in numerous approved drugs.
- Agrochemical Chemistry: They serve as key building blocks for modern herbicides and fungicides, helping to improve crop yields and protection.[3]
- Materials Science: Research is exploring their use in developing new polymers and coatings with enhanced durability and resistance to environmental factors.[3]

Reactivity Logic Diagram



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Caption: Nucleophilic substitution pathways for intermediates.

Spectral Characterization

Mass spectrometry is a key analytical tool for confirming the identity of **5-Methoxypyrimidine** and its derivatives.

- **5-Methoxypyrimidine:** The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M^+) at $m/z = 110$.^[1]
- **4,6-Dichloro-5-methoxypyrimidine:** The molecular weight is 179.0 g/mol, and its mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.^[3]

Safety and Handling

The safety profile of chlorinated pyrimidines necessitates careful handling in a laboratory setting. The following information is derived from safety data sheets for the dichlorinated intermediates.

Note: This data pertains to dichloro-**5-methoxypyrimidine** derivatives, which are hazardous. Appropriate personal protective equipment (PPE) should always be used.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	Danger	H302: Harmful if swallowed. ^[8]
Skin Corrosion/Irritation	GHS05 (Corrosion), GHS07	Danger	H315: Causes skin irritation. ^[8]
Serious Eye Damage	GHS05 (Corrosion)	Danger	H318: Causes serious eye damage. ^{[8][9]}

Handling Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [\[10\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[\[9\]](#)[\[11\]](#)
- First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[9\]](#)[\[11\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[10\]](#)

Conclusion

5-Methoxypyrimidine is a molecule of significant synthetic importance, primarily through its conversion to highly reactive chlorinated intermediates. Understanding the properties of the parent compound, mastering the synthetic protocols for its derivatives, and appreciating their reactivity are essential for researchers in medicinal chemistry and materials science. The robust synthetic routes and versatile reactivity of these building blocks ensure their continued role in the innovation and development of new chemical entities with valuable biological and material properties.

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